molecular formula C13H11NO2S B6389279 6-(2-Methylthiophenyl)picolinic acid CAS No. 1261922-09-1

6-(2-Methylthiophenyl)picolinic acid

Cat. No.: B6389279
CAS No.: 1261922-09-1
M. Wt: 245.30 g/mol
InChI Key: WBIFYPUMDVSZKF-UHFFFAOYSA-N
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Description

6-(2-Methylthiophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2-methylthiophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylthiophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-bromo-2-picolinic acid with 2-methylthiophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Methylthiophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and ultimately the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylthiophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthiophenyl group enhances its lipophilicity and potentially its bioavailability compared to other picolinic acid derivatives .

Properties

IUPAC Name

6-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIFYPUMDVSZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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